![molecular formula C12H9N3S B8637434 4-(Phenylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 736142-84-0](/img/structure/B8637434.png)

4-(Phenylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

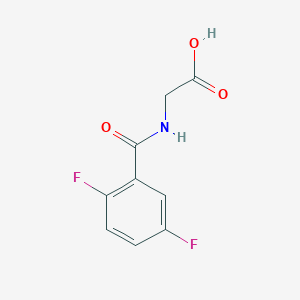

4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core with a phenylsulfanyl group attached at the 4-position. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin erfolgt typischerweise durch Kondensation eines Pyrrolo[2,3-d]pyrimidin-Vorläufers mit einem Phenylsulfanyl-Reagenz. Eine gängige Methode beinhaltet die Verwendung von 4-Chlor-7H-pyrrolo[2,3-d]pyrimidin als Ausgangsmaterial, das eine nucleophile Substitution mit Thiophenol unterliegt, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung von nicht-phosphorhaltigen Chlorierungsreagenzien, um die Bildung von phosphorhaltigem Abfall zu vermeiden . Darüber hinaus kann die Reaktion in aprotischen Lösungsmitteln unter kontrollierten Temperatur- und Druckbedingungen durchgeführt werden, um die Effizienz zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Phenylsulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Der Pyrimidinring kann unter bestimmten Bedingungen reduziert werden, um Dihydropyrimidin-Derivate zu erhalten.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere in der 4-Position.

Häufige Reagenzien und Bedingungen:

Oxidation: Übliche Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Thiophenol oder Amine können unter basischen Bedingungen eingesetzt werden.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Dihydropyrimidin-Derivate.

Substitution: Verschiedene substituierte Pyrrolo[2,3-d]pyrimidin-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin beinhaltet seine Interaktion mit bestimmten molekularen Zielmolekülen, wie z. B. Kinasen und Rezeptoren. Beispielsweise wurde gezeigt, dass es die epidermale Wachstumsfaktor-Rezeptorkinase und die Aurora-Kinase A hemmt, die an Zellproliferation und Tumorwachstum beteiligt sind . Die Verbindung bindet an die aktiven Zentren dieser Enzyme, blockiert ihre Aktivität und übt so ihre therapeutischen Wirkungen aus .

Ähnliche Verbindungen:

4-Aminopyrrolo[2,3-d]pyrimidin: Bekannt für seine antituberkuläre Aktivität.

7H-Pyrrolo[2,3-d]pyridin-Derivate: Potente Inhibitoren der fokalen Adhäsionskinase.

Eindeutigkeit: 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin zeichnet sich durch seine duale inhibitorische Aktivität gegenüber der epidermalen Wachstumsfaktor-Rezeptorkinase und der Aurora-Kinase A aus, die bei ähnlichen Verbindungen nicht üblich ist . Diese duale Aktivität bietet einen synergistischen Effekt, was sie zu einem vielversprechenden Kandidaten für die Behandlung von Krebsarten macht, die eine Resistenz gegenüber Einzelzieltherapien aufweisen .

Zusammenfassend lässt sich sagen, dass 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin eine vielseitige Verbindung mit großem Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen ist. Seine einzigartige chemische Struktur und biologische Aktivität machen es zu einem wertvollen Molekül für weitere Forschung und Entwicklung.

Wirkmechanismus

The mechanism of action of 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. For example, it has been shown to inhibit epidermal growth factor receptor kinase and aurora kinase A, which are involved in cell proliferation and tumor growth . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.

7H-Pyrrolo[2,3-d]pyridine derivatives: Potent inhibitors of focal adhesion kinase.

Uniqueness: 4-Phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its dual inhibitory activity against epidermal growth factor receptor kinase and aurora kinase A, which is not commonly observed in similar compounds . This dual activity provides a synergistic effect, making it a promising candidate for the treatment of cancers that exhibit resistance to single-target therapies .

Eigenschaften

CAS-Nummer |

736142-84-0 |

|---|---|

Molekularformel |

C12H9N3S |

Molekulargewicht |

227.29 g/mol |

IUPAC-Name |

4-phenylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine |

InChI |

InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)16-12-10-6-7-13-11(10)14-8-15-12/h1-8H,(H,13,14,15) |

InChI-Schlüssel |

TUBUPSQEQADRHY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)SC2=NC=NC3=C2C=CN3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-(2-hydroxypropan-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B8637391.png)

![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate](/img/structure/B8637397.png)